2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies .
Preparation Methods
The synthesis of 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-1H-pyrazole with 2-chloro-3-methylpyridine in the presence of a base such as potassium carbonate can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Scientific Research Applications
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways such as the PI3K/AKT/mTOR pathway, affecting cellular processes like proliferation and survival .
Comparison with Similar Compounds
2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
2-methyl-1H-imidazo[4,5-c]quinoline: Acts as a PI3K/mTOR dual inhibitor with potential anticancer applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H26N4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
11-methyl-2-(4-methylpiperidin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C22H26N4/c1-15-11-13-25(14-12-15)22-18-9-6-10-19(18)23-21-20(16(2)24-26(21)22)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3 |
InChI Key |
FFWPQDQBTUEQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.